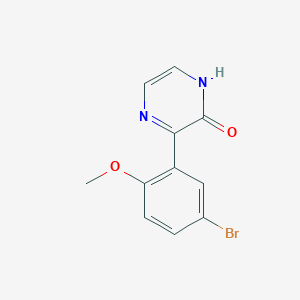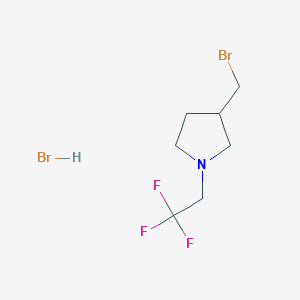
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide is a chemical compound that features a pyrrolidine ring substituted with a bromomethyl group and a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide typically involves the reaction of pyrrolidine with bromomethyl and trifluoroethyl reagents. One common method is to start with 1-(2,2,2-trifluoroethyl)pyrrolidine and react it with bromomethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The trifluoroethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde derivative.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.
Biological Studies: It can be used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine Hydrobromide
- (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine Hydrobromide
Uniqueness
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties
This compound’s unique combination of functional groups makes it a versatile and valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H12Br2F3N |
|---|---|
Peso molecular |
326.98 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C7H11BrF3N.BrH/c8-3-6-1-2-12(4-6)5-7(9,10)11;/h6H,1-5H2;1H |
Clave InChI |
KYWCSNHCQRMWLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CBr)CC(F)(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


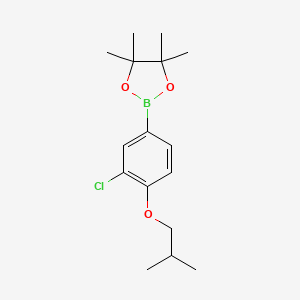
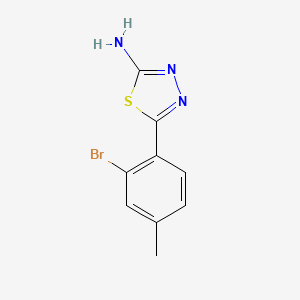

![6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13697350.png)
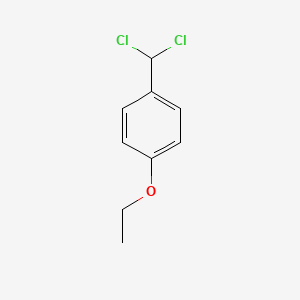
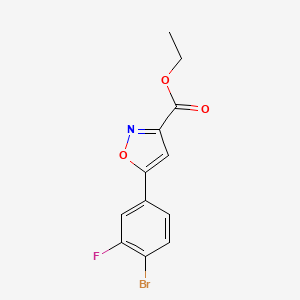
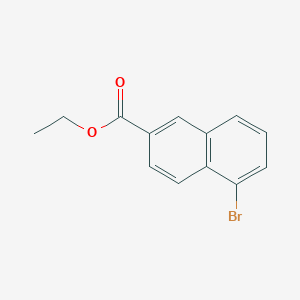

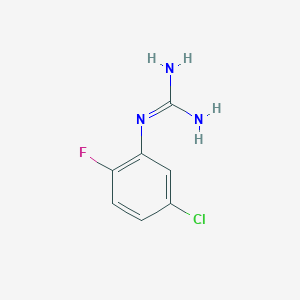
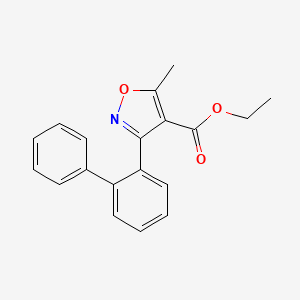
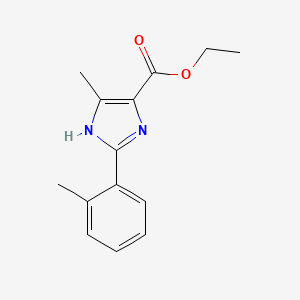
![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
![5,6-Dibromobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13697424.png)
